molecular formula C15H21NOSi B14184939 3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole CAS No. 919803-08-0

3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole

Cat. No.: B14184939
CAS No.: 919803-08-0
M. Wt: 259.42 g/mol
InChI Key: UPBHBADJVVCLBN-UHFFFAOYSA-N
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Description

3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole is a synthetic organic compound that features an indole core substituted with a trimethylsilyl-protected butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole typically begins with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate, which is then converted to an N-Boc derivative. The aldehyde group of this intermediate is reduced using sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxyls.

    Reduction: Reduction reactions can be used to modify the double bond or other reducible groups in the molecule.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while reduction can produce saturated derivatives.

Scientific Research Applications

3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole involves its interaction with various molecular targets and pathways. The trimethylsilyl group provides steric protection, allowing selective reactions at other sites of the molecule. The indole core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Properties

CAS No.

919803-08-0

Molecular Formula

C15H21NOSi

Molecular Weight

259.42 g/mol

IUPAC Name

4-(1H-indol-3-yl)but-2-enoxy-trimethylsilane

InChI

InChI=1S/C15H21NOSi/c1-18(2,3)17-11-7-6-8-13-12-16-15-10-5-4-9-14(13)15/h4-7,9-10,12,16H,8,11H2,1-3H3

InChI Key

UPBHBADJVVCLBN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC=CCC1=CNC2=CC=CC=C21

Origin of Product

United States

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